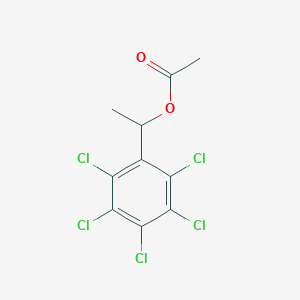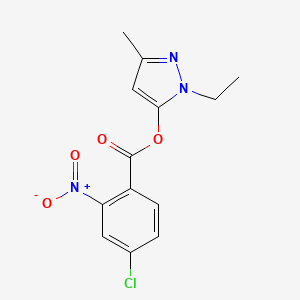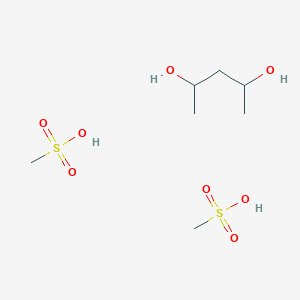
Methanesulfonic acid;pentane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;pentane-2,4-diol is a compound that combines methanesulfonic acid, an organosulfuric acid, with pentane-2,4-diol, a diol with two hydroxyl groups on the second and fourth carbon atoms. Methanesulfonic acid is known for its strong acidity and high solubility in water and organic solvents, while pentane-2,4-diol is valued for its use as a solvent and intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine as oxidants . Another method involves the reaction of methanol with hydrogen sulfide in the presence of a catalyst . Pentane-2,4-diol can be prepared by the hydrogenation of 2,4-pentanedione.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl disulfide with nitric acid, followed by purification . Pentane-2,4-diol is produced on an industrial scale through the catalytic hydrogenation of 2,4-pentanedione.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid undergoes various reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Alcohols and amines are common nucleophiles used in substitution reactions.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: Methanethiol.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Methanesulfonic acid;pentane-2,4-diol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as a catalyst in drug synthesis.
Industry: Applied in electroplating, metal recovery, and as an electrolyte in batteries.
Mécanisme D'action
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons and participate in acid-catalyzed reactions. It can also form stable complexes with metal ions, enhancing its utility in various applications . Pentane-2,4-diol acts as a solvent and stabilizer, facilitating the dissolution and stabilization of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with similar applications but less stability in organic solvents.
Ethane-1,2-diol: A diol with similar solvent properties but different reactivity due to the position of hydroxyl groups.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low corrosivity, and biodegradability compared to other strong acids . Pentane-2,4-diol is unique for its specific hydroxyl group positions, which influence its reactivity and applications.
Propriétés
Numéro CAS |
64923-71-3 |
|---|---|
Formule moléculaire |
C7H20O8S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
methanesulfonic acid;pentane-2,4-diol |
InChI |
InChI=1S/C5H12O2.2CH4O3S/c1-4(6)3-5(2)7;2*1-5(2,3)4/h4-7H,3H2,1-2H3;2*1H3,(H,2,3,4) |
Clé InChI |
SQXUIQQTCDXWCV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



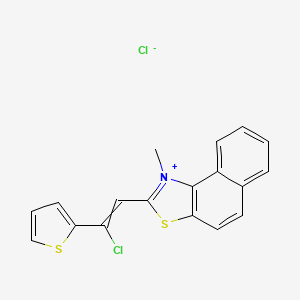

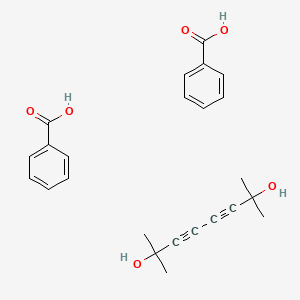
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
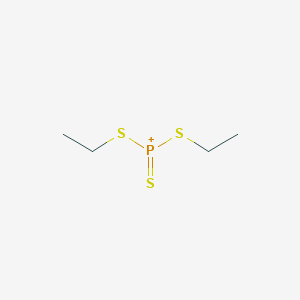

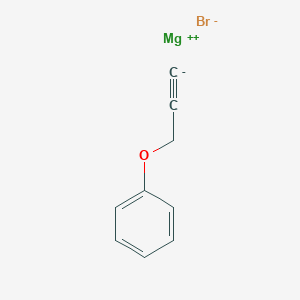
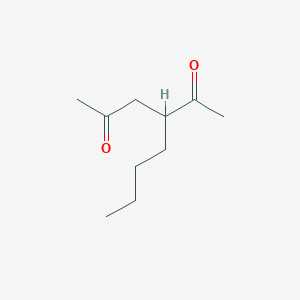
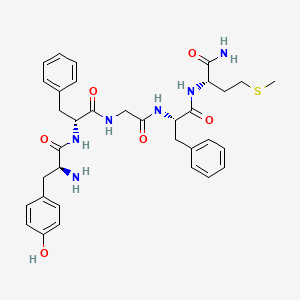
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
